ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate
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Overview
Description
Ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate is a chemical compound with the molecular formula C17H16N2O5 and a molecular weight of 328.327 g/mol. This compound is characterized by its nitrobenzene ring and an ethyl ester group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methyl-3-nitrobenzoic acid and 4-aminobenzoic acid ethyl ester.
Reaction Conditions: The two compounds are reacted under conditions that facilitate the formation of an amide bond, often using coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Large-scale reactions are carefully monitored to maintain optimal conditions and maximize yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like KMnO4 (Potassium permanganate) or H2O2 (Hydrogen peroxide).
Reduction: Reduction reactions can be performed using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophilic substitution reactions can occur, especially with electrophilic centers on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, heat.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Various alkyl halides, strong bases like NaOH (Sodium hydroxide).
Major Products Formed:
Oxidation: Carboxylic acids, nitroso compounds.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives, halogenated compounds.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate
Ethyl 4-[(2-nitrobenzoyl)amino]benzoate
Ethyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
Uniqueness: Ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity compared to its analogs.
Biological Activity
Ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of an ethyl ester group, an amino group, and a nitro-substituted benzoyl moiety. The presence of the nitro group is significant as it can undergo bioreduction, leading to reactive intermediates that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This interaction can lead to a decrease in enzymatic activity, which is crucial in therapeutic contexts.
- Receptor Binding : It may also bind to cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Reactive Intermediate Formation : The nitro group can be reduced within biological systems, generating reactive species that can modify cellular macromolecules such as proteins and DNA, potentially leading to cytotoxic effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of this compound have shown inhibitory effects on cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Cell cycle arrest
- Inhibition of tumor growth
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon carcinoma cells. The structure–activity relationship (SAR) studies suggest that modifications to the nitro group enhance biological activity, emphasizing its critical role in anticancer efficacy .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Compounds with similar nitro-substituted aromatic structures have shown effectiveness against a range of bacteria and fungi. The mechanism involves disruption of microbial cell membranes or interference with nucleic acid synthesis.
Case Studies
- Inhibition of Enteropeptidase : A study highlighted the design of compounds similar to this compound aimed at inhibiting enteropeptidase, an enzyme critical in protein digestion. The results indicated that certain derivatives exhibited low nanomolar IC50 values, suggesting potent inhibitory effects .
- Cytotoxicity Assessment : In vitro assays using the MTT method revealed that modifications to the nitro group significantly affected the cytotoxicity profiles against various cancer cell lines. Compounds with electron-withdrawing groups showed enhanced activity compared to their non-substituted analogs .
Data Tables
The following table summarizes some key findings related to the biological activities of this compound and its derivatives:
Compound | Target | IC50 (nM) | Effect |
---|---|---|---|
This compound | Enteropeptidase | 94 | Inhibition |
Derivative A | MCF-7 | 68 | Cytotoxic |
Derivative B | A549 | 84 | Cytotoxic |
Properties
IUPAC Name |
ethyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-3-24-17(21)12-6-8-14(9-7-12)18-16(20)13-5-4-11(2)15(10-13)19(22)23/h4-10H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWSHCQHGNNRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.